molecular formula C33H38ClN7O B14798555 Akti_2008 (hydrochloride)

Akti_2008 (hydrochloride)

Número de catálogo: B14798555
Peso molecular: 584.2 g/mol
Clave InChI: KTDDJXMDJWVJAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Akti_2008 (hydrochloride) is a potent and selective inhibitor of Akt1 and Akt2, which are key proteins involved in the PI3K/Akt signaling pathway. This pathway plays a crucial role in various cellular processes, including glucose metabolism, apoptosis, cell differentiation, and transcription. Akti_2008 (hydrochloride) has shown promise in overcoming Akt1/Akt2-mediated resistance to chemotherapeutics in tumor cells .

Métodos De Preparación

The synthesis of Akti_2008 (hydrochloride) involves multiple steps, starting with the preparation of the core quinoxaline structure. The synthetic route typically includes the following steps:

    Formation of the Quinoxaline Core: This involves the condensation of an aromatic diamine with a diketone under acidic conditions to form the quinoxaline ring.

    Functionalization: The quinoxaline core is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions such as alkylation, acylation, or sulfonation.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for Akti_2008 (hydrochloride) would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production .

Análisis De Reacciones Químicas

Akti_2008 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the quinoxaline core or other functional groups.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be employed to introduce different substituents onto the quinoxaline ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include various substituted quinoxalines and their derivatives .

Aplicaciones Científicas De Investigación

Akti_2008 (hydrochloride) has a wide range of scientific research applications, including:

Mecanismo De Acción

Akti_2008 (hydrochloride) exerts its effects by selectively inhibiting the activity of Akt1 and Akt2. The inhibition is pleckstrin homology (PH) domain-dependent, meaning that the compound binds to the PH domain of Akt1 and Akt2, preventing their activation and subsequent phosphorylation. This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in tumor cells .

Comparación Con Compuestos Similares

Akti_2008 (hydrochloride) is unique in its selectivity for Akt1 and Akt2 over other kinases. Similar compounds include:

    MK-2206: A highly selective inhibitor of Akt1, Akt2, and Akt3, used in various cancer research studies.

    Perifosine: An Akt inhibitor that targets the pleckstrin homology domain and is used in clinical trials for cancer treatment.

    SC79: A brain-penetrant Akt activator that also inhibits Akt-PH domain translocation.

    Capivasertib (AZD5363): An inhibitor of all Akt isoforms, used in clinical trials for cancer therapy.

Akti_2008 (hydrochloride) stands out due to its high selectivity for Akt1 and Akt2, making it a valuable tool for studying the specific roles of these isoforms in cellular processes .

Propiedades

Fórmula molecular

C33H38ClN7O

Peso molecular

584.2 g/mol

Nombre IUPAC

3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one;hydrochloride

InChI

InChI=1S/C33H37N7O.ClH/c41-33-27-20-26(23-6-2-1-3-7-23)30(36-28(27)13-17-35-33)24-11-9-22(10-12-24)21-40-18-14-25(15-19-40)31-37-32(39-38-31)29-8-4-5-16-34-29;/h1-12,16,25-28,30,36H,13-15,17-21H2,(H,35,41)(H,37,38,39);1H

Clave InChI

KTDDJXMDJWVJAH-UHFFFAOYSA-N

SMILES canónico

C1CNC(=O)C2C1NC(C(C2)C3=CC=CC=C3)C4=CC=C(C=C4)CN5CCC(CC5)C6=NC(=NN6)C7=CC=CC=N7.Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.